molecular formula C10H15NO B1286603 3-(tert-Butoxy)aniline CAS No. 1123169-58-3

3-(tert-Butoxy)aniline

Cat. No.: B1286603
CAS No.: 1123169-58-3
M. Wt: 165.23 g/mol
InChI Key: FUVDLLWBPFIARM-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)aniline: is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a tert-butoxy group attached to the aniline ring at the meta position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxy)aniline typically involves the protection of the amino group in aniline followed by the introduction of the tert-butoxy group. One common method is the reaction of aniline with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-(tert-Butoxy)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications may involve the compound as a starting material for drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-(tert-Butyl)aniline: Similar in structure but lacks the oxygen atom in the tert-butoxy group.

    4-(tert-Butoxy)aniline: The tert-butoxy group is attached at the para position instead of the meta position.

    2-(tert-Butoxy)aniline: The tert-butoxy group is attached at the ortho position.

Uniqueness: 3-(tert-Butoxy)aniline is unique due to the specific positioning of the tert-butoxy group, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s interactions in chemical reactions and its applications in various fields.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVDLLWBPFIARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598606
Record name 3-tert-Butoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-58-3
Record name 3-tert-Butoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butoxy)aniline
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